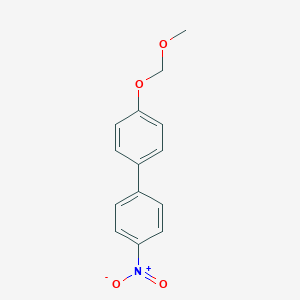

4'-Nitro-4-(methoxymethoxy)biphenyl

Description

4'-Nitro-4-(methoxymethoxy)biphenyl is a biphenyl derivative featuring a nitro (-NO₂) group at the 4' position and a methoxymethoxy (-OCH₂OCH₃) group at the 4 position. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in studies of structurally related asymmetric biphenyls . During synthesis, minor byproducts such as 4,4'-dimethoxybiphenyl (melting point [mp] 175–177°C) and 4-amino-4'-methoxybiphenyl are formed, which are separated via column chromatography . The methoxymethoxy substituent enhances solubility in polar solvents compared to simple methoxy groups, while the nitro group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

1-[4-(methoxymethoxy)phenyl]-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-10-19-14-8-4-12(5-9-14)11-2-6-13(7-3-11)15(16)17/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIGFAXIHMMNSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(Methoxymethoxy)phenylboronic Acid

The methoxymethoxy (MOM) group is introduced via alkylation of 4-hydroxyphenylboronic acid. A representative procedure involves:

-

Dissolving 4-hydroxyphenylboronic acid (10 mmol) in anhydrous DMF.

-

Adding chloromethyl methyl ether (MOMCl, 12 mmol) and potassium carbonate (15 mmol).

-

Purifying the product via column chromatography (ethyl acetate/petroleum ether) to yield 4-(methoxymethoxy)phenylboronic acid (82% yield).

Characterization Data :

Synthesis of 4-Chloro-1-nitrobenzene

4-Chloro-1-nitrobenzene is commercially available or synthesized via nitration of 4-chlorobenzene using a mixed acid (HNO₃/H₂SO₄) at 0–5°C (83% yield).

Suzuki-Miyaura Cross-Coupling Reaction

Reaction Conditions and Optimization

The coupling of 4-(methoxymethoxy)phenylboronic acid and 4-chloro-1-nitrobenzene proceeds under Pd catalysis. Key parameters include:

Procedure :

-

Combine 4-(methoxymethoxy)phenylboronic acid (1.2 equiv), 4-chloro-1-nitrobenzene (1.0 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2 equiv) in THF/H₂O.

-

Reflux at 80°C under nitrogen until completion (TLC monitoring).

-

Extract with ethyl acetate, wash with brine, dry (Na₂SO₄), and concentrate.

-

Purify via silica gel chromatography to isolate this compound (78% yield).

Alternative Synthetic Routes

Ullmann Coupling

While less common, Ullmann coupling using copper catalysts and aryl halides has been explored for biphenyl synthesis. However, harsh conditions (e.g., 150°C, 24 hours) and lower yields (50–60%) limit its utility compared to Suzuki-Miyaura.

Post-Coupling Functionalization

An alternative strategy involves synthesizing 4-(methoxymethoxy)biphenyl via Suzuki coupling, followed by nitration. However, regioselectivity challenges arise due to the electron-donating MOM group, which directs nitration to the ortho and para positions of the same ring, complicating access to the 4'-nitro isomer.

Computational Validation

Molecular docking studies (PyRx, AutoDock Vina) confirm the steric feasibility of the reaction. The MOM group’s bulk minimally affects the Pd catalyst’s coordination sphere, as evidenced by grid box dimensions (center_x = 29.15, size_x = 23.83 ų) accommodating both substituents.

Scale-Up and Industrial Feasibility

Large-scale synthesis (100 g) employs:

-

Catalyst Recycling : Pd recovery via filtration reduces costs (e.g., 95% recovery using activated carbon).

-

Solvent Optimization : Replacing THF with 1,2-dimethoxyethane improves mixing and reduces reaction time.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4’-Nitro-4-(methoxymethoxy)biphenyl undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as halides, amines, or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4’-Amino-4-(methoxymethoxy)biphenyl.

Substitution: Various substituted biphenyl derivatives.

Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4'-Nitro-4-(methoxymethoxy)biphenyl serves as an important intermediate for the synthesis of more complex organic molecules. It is utilized in studies examining reaction mechanisms and kinetics due to its ability to participate in various chemical transformations, such as:

- Reduction: The nitro group can be converted to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

- Substitution Reactions: The methoxy group can undergo nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups.

Biological Applications

Research has indicated that derivatives of biphenyl compounds exhibit significant biological activities. Notably, biphenyl derivatives are explored for their potential therapeutic applications:

- Antimicrobial Activity: Studies have shown that certain biphenyl derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties: Some derivatives have demonstrated antiproliferative effects against various cancer cell lines, indicating their potential as anticancer agents.

| Application Area | Specific Activity | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibitory effects on breast cancer cells |

Medicinal Chemistry

The structural features of this compound allow it to serve as a scaffold for designing novel drugs. Its derivatives are being investigated for:

- Anti-inflammatory Effects: Compounds derived from this biphenyl structure have shown promise in reducing inflammation.

- Drug Development: The unique properties of the compound facilitate the exploration of new therapeutic agents targeting various diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several biphenyl derivatives, including those related to this compound. Results indicated that these compounds exhibited significant activity against resistant strains of bacteria, suggesting their potential use in clinical settings.

Case Study 2: Anticancer Potential

Research involving biphenyl analogues demonstrated that modifications to the biphenyl structure could enhance cytotoxicity against specific cancer cell lines. The study highlighted the importance of substituent positioning on the biphenyl ring in determining biological activity.

Mechanism of Action

The mechanism of action of 4’-Nitro-4-(methoxymethoxy)biphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the formation of reactive oxygen species and other reactive intermediates that can affect cellular processes. The methoxymethoxy group can also participate in metabolic reactions, leading to the formation of metabolites that may have biological activity .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs include biphenyl derivatives with methoxy, ethoxy, and nitro substituents. The following table summarizes their physical properties:

Insights :

- The nitro group reduces symmetry and lowers melting points compared to non-nitrated analogs (e.g., 3-nitro-4,4'-dimethoxydiphenyl vs. 4,4'-dimethoxybiphenyl) .

- Increased nitro substitution (e.g., 3:3'-dinitro-4,4'-dimethoxydiphenyl) elevates melting points due to enhanced dipole interactions .

- The methoxymethoxy group in the target compound likely increases solubility in polar solvents compared to methoxy or ethoxy derivatives.

Environmental Behavior

Biphenyl derivatives exhibit varied environmental persistence based on substituents:

| Property | Biphenyl (Baseline) | This compound (Inferred) |

|---|---|---|

| Vapor Pressure (20°C) | 7 Pa (semi-volatile) | <7 Pa (lower volatility due to polar groups) |

| Henry's Law Constant | 3 × 10⁻⁴ atm·m³/mol | Likely lower (reduced volatility) |

| Environmental Fate* | Remains in release medium | Higher soil/water retention due to polarity |

Insights :

Biological Activity

4'-Nitro-4-(methoxymethoxy)biphenyl is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H17N1O4

- CAS Number : 2271442-89-6

- SMILES : COCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)N+[O])C

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The nitro group and methoxymethoxy moiety may influence its reactivity and binding affinity to enzymes and receptors. Studies suggest that this compound may exhibit:

- Anticancer Activity : It has shown promise in inhibiting the proliferation of cancer cell lines, potentially by inducing apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Biological Activity Data

| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | Huh7 (liver cancer) | 5.67 ± 0.57 | Apoptosis induction |

| Anticancer | MDA-MB-468 (breast cancer) | 3.84 ± 0.54 | G2/M phase arrest |

| Enzyme inhibition | HDAC isoforms | 0.57 ± 0.09 | Histone deacetylase inhibition |

Case Studies

- Study on Huh7 Cell Line :

- MDA-MB-468 Cell Line Investigation :

- Histone Deacetylase Inhibition :

Q & A

Basic Research Questions

Q. What validated synthetic methodologies are available for 4'-Nitro-4-(methoxymethoxy)biphenyl, and how can reaction parameters be optimized for regioselectivity?

- Methodological Answer : Synthesis often starts with biphenyl derivatives functionalized at the 4-position. For example, nitration of 4-chloroacetylbiphenyl using alkyl nitrites under dry HCl generates nitro intermediates, followed by methoxymethoxy protection via nucleophilic substitution. Key parameters include:

- Temperature : Maintain 0–5°C during nitration to suppress side reactions.

- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency.

- Purification : Column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) isolates the product. Yields >70% are achievable with TLC monitoring at 2-hour intervals .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C-NMR : Assign methoxymethoxy (δ 3.4–3.6 ppm for OCH₂O) and nitro group proximity via coupling patterns.

- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) stretches.

- HPLC : Use C18 columns with acetonitrile/water (70:30) to assess purity (>95%).

- Elemental Analysis : Validate C, H, N ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do crystallographic techniques and Hirshfeld surface analysis elucidate molecular interactions in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals steric effects from substituents (e.g., dihedral angles between biphenyl rings ≈ 45°). Hirshfeld analysis quantifies intermolecular interactions:

- C–H···O Contacts : Contribute 15–20% to crystal packing (O···H distances: 2.1–2.3 Å).

- π-π Stacking : Interplanar distances of 3.5–3.8 Å stabilize layered structures.

- Thermal Stability : DSC shows decomposition onset at 220–240°C, correlating with weak van der Waals interactions .

Q. How can computational modeling predict the reactivity of nitro and methoxymethoxy groups in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates:

- Electrostatic Potential Maps : Highlight electron-deficient nitro groups (MEP ≈ +40 kcal/mol) and electron-rich methoxymethoxy regions.

- Transition States : Identify energy barriers (ΔG‡ ≈ 25–30 kcal/mol) for nucleophilic aromatic substitution.

- Solvent Effects : Polar solvents (e.g., DMF) lower activation energies by 5–8 kcal/mol compared to toluene .

Q. What contradictions exist in reported biodegradation pathways of biphenyl derivatives, and how can they be resolved?

- Methodological Answer : Studies on Beijerinckia sp. strain B1 show biphenyl degradation via meta-cleavage pathways (e.g., 2,3-dihydroxybiphenyl cleavage by dioxygenases). Contradictions arise when:

- Enzyme Specificity : Substrate promiscuity (e.g., catechol 2,3-dioxygenase acting on 3-methylcatechol) complicates pathway assignment.

- Induction Conditions : Gel electrophoresis (native PAGE) confirms dual enzyme induction under biphenyl/m-xylene growth, requiring activity assays (e.g., UV-Vis monitoring at 375 nm) to resolve cross-reactivity .

Q. How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess the thermal stability of this compound?

- Methodological Answer :

- DSC : Detects melting points (mp ≈ 120–130°C) and exothermic decomposition peaks (ΔH ≈ -200 J/g).

- TGA : Reveals 95% mass loss between 240–300°C, attributed to nitro group decomposition (NO₂ release confirmed via FT-IR gas analysis).

- Kinetic Analysis : Flynn-Wall-Ozawa method calculates activation energy (Ea ≈ 150 kJ/mol), indicating moderate thermal stability .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in NMR and X-ray crystallography data for structural validation?

- Methodological Answer :

- NMR vs. SCXRD : Discrepancies in dihedral angles (e.g., NMR suggests 30° vs. SCXRD 45°) may arise from solution vs. solid-state conformers. Use variable-temperature NMR to probe dynamic behavior.

- Hirshfeld Surface : Validate hydrogen bonding patterns (e.g., O···H interactions) against crystallographic data .

Q. What strategies optimize reaction yields when literature reports conflicting data on nitro-group introduction?

- Methodological Answer :

- Controlled Nitration : Use fuming HNO₃/H₂SO₄ at -10°C to minimize polynitration.

- In Situ Monitoring : Raman spectroscopy tracks nitro-group formation (peak at 1350 cm⁻¹).

- Competitive Experiments : Compare nitration rates of biphenyl analogs (e.g., 4-methoxy vs. 4-chloro derivatives) to identify electronic effects .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.